molecular formula C18H21N3O2 B10838488 (L)-Phe-(D)-Phe-NH2

(L)-Phe-(D)-Phe-NH2

Cat. No.: B10838488
M. Wt: 311.4 g/mol
InChI Key: XXPXQEQOAZMUDD-JKSUJKDBSA-N
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Description

(L)-Phe-(D)-Phe-NH2 is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nanotechnology

Supramolecular Self-Assembly
One significant application of (L)-Phe-(D)-Phe-NH2 is in the field of nanotechnology, particularly in the fabrication of nanostructures through supramolecular self-assembly. Research indicates that variations in the electronic properties of phenylalanine residues can lead to different nanoscale morphologies. For instance, modifications with electron-donating or -withdrawing groups can significantly influence the self-assembly process, resulting in diverse structures such as fibrillar networks and sheet-like formations . This tunability is essential for developing materials with specific functionalities for high-tech applications.

Nanomaterials for Everyday Use
The ability to create peptide-based materials with desirable properties makes this compound relevant for everyday applications. The self-assembled structures can be utilized in drug delivery systems and as scaffolds for tissue engineering due to their biocompatibility and ease of synthesis .

Drug Design

Peptide-Based Therapeutics
In drug design, this compound serves as a building block for synthesizing peptide therapeutics. The incorporation of this compound into larger peptide sequences has been explored to enhance pharmacological properties. For example, tetrapeptides incorporating (D)-phenylalanine have shown improved binding affinity to specific receptors, making them potential candidates for selective agonists in therapeutic applications .

Structural Studies
The structural characteristics of peptides containing this compound have also been investigated through techniques such as X-ray crystallography. These studies provide insights into the conformational preferences of peptides and their interactions with biological targets, which is crucial for rational drug design .

Biosensing

Electrochemical Sensors
Recent advancements have highlighted the use of this compound in the development of electrochemical sensors for detecting amino acids. For instance, molecularly imprinted polymers that incorporate this dipeptide have demonstrated enantioselective sensitivity towards phenylalanine in various samples, showcasing their potential utility in food safety and clinical diagnostics . These sensors operate effectively within specific concentration ranges, indicating their practical applicability.

Chiral Recognition
The chiral nature of this compound allows for its use in chiral recognition systems. Research has shown that sensors modified with this compound can selectively detect L-phenylalanine over its D-enantiomer, which is beneficial for applications requiring precise enantiomeric discrimination .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
NanotechnologySupramolecular self-assembly for nanostructuresDiverse morphologies achieved
Drug DesignBuilding block for peptide therapeuticsEnhanced receptor binding
BiosensingDevelopment of electrochemical sensorsEnantioselective sensitivity
Chiral RecognitionUtilization in chiral recognition systemsSelective detection capabilities

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C18H21N3O2/c19-15(11-13-7-3-1-4-8-13)18(23)21-16(17(20)22)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H2,20,22)(H,21,23)/t15-,16+/m0/s1

InChI Key

XXPXQEQOAZMUDD-JKSUJKDBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N

Origin of Product

United States

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